molecular formula C10H5ClN4O2 B3008503 2-[(4-Chloro-2-nitroanilino)methylene]malononitrile CAS No. 1024246-39-6

2-[(4-Chloro-2-nitroanilino)methylene]malononitrile

Cat. No. B3008503
CAS RN: 1024246-39-6
M. Wt: 248.63
InChI Key: RLMQNCQAMOOXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chloro-2-nitroanilino)methylene]malononitrile (2-CNM) is a versatile organic compound with a wide range of applications in research and industry. It is used in organic synthesis, as a reagent in organic reactions, and as an intermediate in the manufacture of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. Due to its unique properties, 2-CNM has become increasingly popular in scientific research and industrial applications.

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Functionalized Tetraphenylchlorins : The compound has been used in the synthesis of novel cyclopropachlorins or functionalized trans-chlorins. These were achieved through a sequential Michael addition and rare nucleophilic displacement of a secondary nitro group (Jaquinod, Gros, Khoury, & Smith, 1996).

  • Production of Disperse Dyes : Malononitrile, a component of the compound, is used in the synthesis of disperse dyes for application on polyester and nylon fabrics. These dyes show deeper colors and better fastness to wash, light, and perspiration (Lams, Nkeonye, Bello, Yakubu, & Lawal, 2014).

  • Rapid Synthesis Methodology : This compound serves as a precursor in the synthesis of quinoline derivatives with biological activities. A novel synthesis method at room temperature is highlighted for its industrial-scale production potential (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Biological and Medicinal Applications

Chemical Synthesis and Reactions

  • Asymmetric Michael Addition Reactions : The compound is relevant in the study of thiourea-catalyzed asymmetric Michael addition reactions, demonstrating its utility in complex chemical syntheses (Inokuma, Hoashi, & Takemoto, 2006).

  • Synthesis of Iminocoumarins : The compound has been used in the Knoevenagel reaction to produce iminocoumarins and coumarins, highlighting its versatility in chemical transformations (Volmajer, Toplak, Leban, & Marechal, 2005).

properties

IUPAC Name

2-[(4-chloro-2-nitroanilino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O2/c11-8-1-2-9(10(3-8)15(16)17)14-6-7(4-12)5-13/h1-3,6,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMQNCQAMOOXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chloro-2-nitroanilino)methylene]malononitrile

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